molecular formula C19H18ClN3O3 B14096439 N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14096439
M. Wt: 371.8 g/mol
InChI Key: PVTVFHKJPJSGLC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As a component in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(3-methoxyphenyl)-5-(4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific substitution pattern on the phenyl rings and the presence of both hydroxyl and methoxy groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-10-6-13(17(24)7-11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)4-5-18(15)26-3/h4-9,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

PVTVFHKJPJSGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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